2-acetamido-N-methoxy-N-methylacetamide
Overview
Description
2-acetamido-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C6H12N2O3 It is a derivative of acetamide, featuring both methoxy and methyl groups attached to the nitrogen atom, and an acetamido group attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-methoxy-N-methylacetamide can be achieved through several methods. One common approach involves the reaction of N-methoxy-N-methylacetamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Another method involves the reaction of N-methoxy-N-methylacetamide with acetyl chloride in the presence of a base such as triethylamine. This reaction also proceeds under mild conditions and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures.
Substitution: Halides, amines; typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature.
Major Products Formed
Oxidation: Corresponding oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives with various functional groups.
Scientific Research Applications
2-acetamido-N-methoxy-N-methylacetamide has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand the interactions of amide derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetamido-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylacetamide: A simpler derivative lacking the acetamido group.
2-chloro-N-methoxy-N-methylacetamide: A derivative with a chloro group instead of the acetamido group.
N-methoxy-N-methylbenzamide: A derivative with a benzoyl group instead of the acetamido group.
Uniqueness
2-acetamido-N-methoxy-N-methylacetamide is unique due to the presence of both the acetamido and methoxy groups, which confer distinct chemical and biological properties. The acetamido group enhances the compound’s ability to form hydrogen bonds, while the methoxy group increases its lipophilicity and membrane permeability. These features make it a valuable compound for various applications in organic synthesis, medicinal chemistry, and biological studies.
Properties
IUPAC Name |
2-acetamido-N-methoxy-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-5(9)7-4-6(10)8(2)11-3/h4H2,1-3H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJVNDKPJYDZBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.